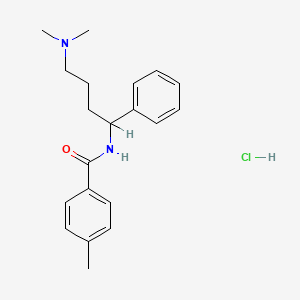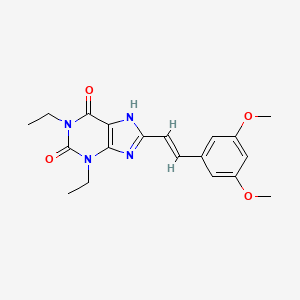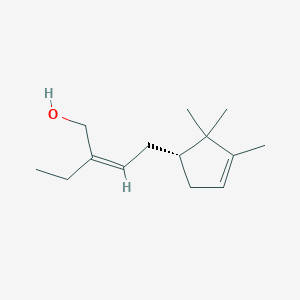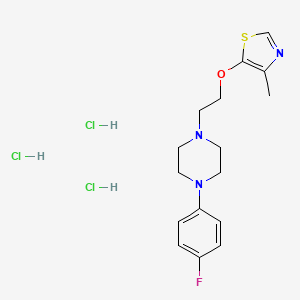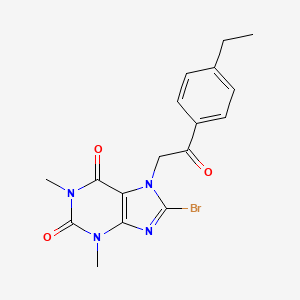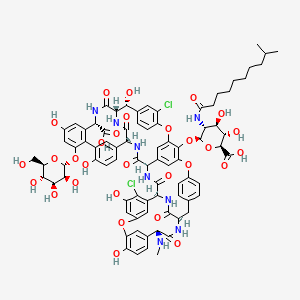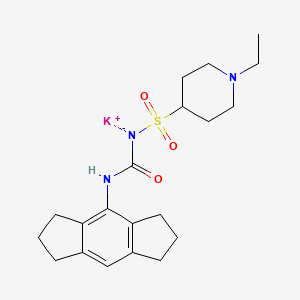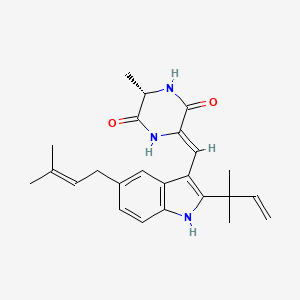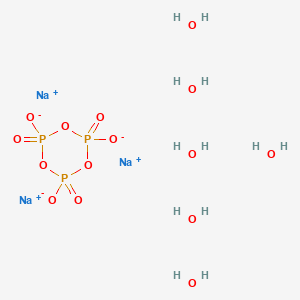
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring, making it a subject of interest in biochemical and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- typically involves multiple steps. The process begins with the preparation of the pteridine derivative, followed by its coupling with the aspartic acid derivative under specific reaction conditions. Common reagents used in these reactions include protecting groups, coupling agents, and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pteridine ring, leading to different oxidation states.
Reduction: Reduction reactions can alter the functional groups attached to the pteridine ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of pharmaceuticals and biochemical assays.
Wirkmechanismus
The mechanism of action of Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- involves its interaction with specific molecular targets, such as enzymes and receptors. The pteridine ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor modulation, which are critical for its therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aspartic acid derivatives: These compounds share the aspartic acid backbone but differ in their functional groups.
Pteridine derivatives: These compounds have a similar pteridine ring structure but vary in their side chains and functional groups.
Uniqueness
Aspartic acid, N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)-2-methoxybenzoyl)-, L- is unique due to its specific combination of the aspartic acid backbone and the pteridine ring. This unique structure imparts distinct biochemical properties, making it valuable for targeted research and therapeutic applications.
Eigenschaften
CAS-Nummer |
82144-27-2 |
|---|---|
Molekularformel |
C20H22N8O6 |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]-2-methoxybenzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-9-7-23-17-15(24-9)16(21)26-20(22)27-17)10-3-4-11(13(5-10)34-2)18(31)25-12(19(32)33)6-14(29)30/h3-5,7,12H,6,8H2,1-2H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t12-/m0/s1 |
InChI-Schlüssel |
ZQSCOPBBAMKRTF-LBPRGKRZSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O)OC |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC(=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


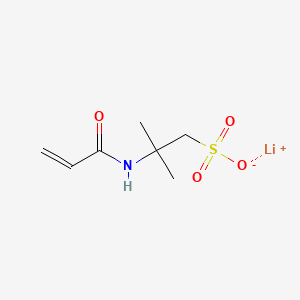
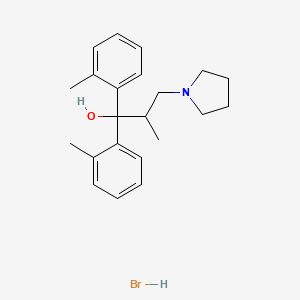
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)
